3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728803
InChI: InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)
SMILES:
Molecular Formula: C13H8ClFO3
Molecular Weight: 266.65 g/mol

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15728803

Molecular Formula: C13H8ClFO3

Molecular Weight: 266.65 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid -

Specification

Molecular Formula C13H8ClFO3
Molecular Weight 266.65 g/mol
IUPAC Name 3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)
Standard InChI Key ZPPYCAHQBJYPIH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F

Introduction

Structural and Molecular Characteristics

3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid features a furan ring linked to a 3-chloro-4-fluorophenyl group at the 5-position and a propenoic acid side chain at the 2-position. The trans-configuration of the propenoic acid moiety (EE-isomer) is critical for its stereochemical stability and interaction with biological targets. Key molecular descriptors include:

PropertyValue
IUPAC Name3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid
Molecular FormulaC13H8ClFO3\text{C}_{13}\text{H}_{8}\text{ClFO}_{3}
Molecular Weight266.65 g/mol
Canonical SMILESC1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F
InChI KeyZPPYCAHQBJYPIH-UHFFFAOYSA-N

The chlorine and fluorine atoms on the phenyl ring introduce electron-withdrawing effects, enhancing the compound’s electrophilicity and potential for nucleophilic substitution reactions. The furan ring’s aromaticity and the conjugated double bond in the propenoic acid group further contribute to its reactivity and ability to engage in π-π stacking interactions with biological macromolecules.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves a multi-step process:

  • Furan Ring Formation: Cyclization of γ-keto esters or dienones under acidic or basic conditions generates the furan core.

  • Halogenated Phenyl Substitution: Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 3-chloro-4-fluorophenyl group to the furan ring.

  • Propenoic Acid Incorporation: A Knoevenagel condensation between the substituted furan and malonic acid derivatives yields the α,β-unsaturated carboxylic acid moiety.

Industrial-scale production often employs continuous flow reactors to optimize yield (reported at ~65–75%) and purity (>95% by HPLC). Purification via column chromatography or recrystallization ensures minimal residual solvents.

Reactivity Profile

The compound participates in three primary reaction types:

  • Oxidation: The propenoic acid moiety can undergo decarboxylation under strong oxidizing conditions, yielding a vinyl furan derivative.

  • Reduction: Catalytic hydrogenation reduces the double bond in the propenoic acid group, producing 3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]propanoic acid.

  • Electrophilic Substitution: The furan ring’s electron-rich nature facilitates nitration or sulfonation at the 4-position.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC50=18.3μM\text{IC}_{50} = 18.3 \, \mu\text{M}) and 5-lipoxygenase (5-LOX) (IC50=24.7μM\text{IC}_{50} = 24.7 \, \mu\text{M}), suggesting anti-inflammatory potential. Molecular docking simulations indicate that the chlorine atom forms a halogen bond with Tyr385 in COX-2’s active site, while the fluorine stabilizes the phenyl ring’s orientation via hydrophobic interactions.

Antiproliferative Effects

Preliminary screens against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines show dose-dependent growth inhibition (GI50=12.5μM\text{GI}_{50} = 12.5 \, \mu\text{M} and 15.8μM15.8 \, \mu\text{M}, respectively). Comparatively, the non-halogenated analog exhibits reduced potency (GI50>50μM\text{GI}_{50} > 50 \, \mu\text{M}), underscoring the importance of halogen substituents.

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity
3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid4-FluorophenylWeak COX-2 inhibition (IC50=45μM\text{IC}_{50} = 45 \, \mu\text{M})
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acidChloro, hydroxy, methoxyAntioxidant (EC50=8.2μM\text{EC}_{50} = 8.2 \, \mu\text{M})
Target Compound3-Chloro-4-fluorophenylDual COX-2/5-LOX inhibition

The target compound’s halogenated phenyl group enhances binding affinity compared to non-halogenated analogs, while the absence of polar groups (e.g., hydroxy or methoxy) improves membrane permeability.

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to map interactions with COX-2 and 5-LOX.

  • In Vivo Efficacy: Preclinical trials in animal models of inflammation and cancer.

  • Derivatization: Synthesis of ester or amide analogs to modulate pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator